molecular formula C9H16N4O2 B2543662 4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole CAS No. 1025391-91-6

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole

Cat. No. B2543662
CAS RN: 1025391-91-6
M. Wt: 212.253
InChI Key: UMZAPWPJEDIZED-UHFFFAOYSA-N
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Description

“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is a chemical compound. It is used in the field of organic synthesis . It is also used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .


Synthesis Analysis

The synthesis of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The synthesis process also involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .


Chemical Reactions Analysis

The chemical reactions involving “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” include its use as a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis and Drug Development

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole and its derivatives are extensively used in the synthesis of various pharmacologically active compounds. Lauffer and Mullican (2002) demonstrated its use in the synthesis of caspase-1 inhibitors, important in the study of interleukin-1beta converting enzyme (Lauffer & Mullican, 2002). Likewise, Havel et al. (2018) reported its application in the flexible synthesis of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in medicinal chemistry (Havel et al., 2018).

Antitumor Applications

In cancer research, derivatives of 4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole have been synthesized and evaluated for their antitumor properties. Da Silva et al. (2020) conducted a study on 4-aminomethyl-N-arylpyrazoles, discovering potent and selective agents for ovarian cancer treatment (Da Silva et al., 2020).

Enzyme Inhibition and Parasitic Disease Research

Zhang et al. (2014) used 5-aminopyrazole-4-carboxamide, a related compound, to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed potential in cell proliferation assays and were non-toxic to mammalian cells, demonstrating their value in research on parasitic diseases (Zhang et al., 2014).

Chemical Synthesis and Methodology

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole is also significant in the development of novel synthesis methods. Rastogi et al. (2019) developed a Cu(I)/Fe(III) promoted dicarbonylation process for 5-aminopyrazole, showcasing an innovative approach in chemical synthesis (Rastogi et al., 2019).

Safety And Hazards

“4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Future Directions

The future directions for the use of “4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole” could involve its expanded use in organic synthesis . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in peptide synthesis as synthetic support, cleavage reagent, and solvents is being explored .

properties

IUPAC Name

tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZAPWPJEDIZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonylamino)-1-methyl-5-aminopyrazole

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